
1-(Thiophen-3-yl)propan-2-amine
Overview
Description
1-(Thiophen-3-yl)propan-2-amine is a secondary amine featuring a thiophene ring substituted at the 3-position and a propan-2-amine backbone. This compound has garnered attention in pharmaceutical research due to its role as a precursor in synthesizing μ-opioid receptor agonists, such as PZM21, which exhibits biased signaling properties . The synthesis typically involves enantiopure starting materials and lithium aluminium hydride reduction, ensuring high stereochemical purity . Its structural motif—a heteroaromatic thiophene coupled with an amine side chain—confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, making it suitable for central nervous system (CNS)-targeted drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-3-yl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with thiophene, a five-membered aromatic ring containing one sulfur atom.
Alkylation: Thiophene undergoes alkylation to introduce a propylamine side chain at the 3-position. This can be achieved using reagents such as propylamine and a suitable catalyst.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The amine and thiophene moieties participate in oxidation processes under controlled conditions:
Reaction | Conditions | Reagents | Product | Source |
---|---|---|---|---|
Oxidation of amine group | Aqueous acidic conditions | KMnO₄ | 1-(Thiophen-3-yl)propan-2-one |
For example, treatment with potassium permanganate (KMnO₄) oxidizes the amine to a ketone, yielding 1-(thiophen-3-yl)propan-2-one. Thiophene rings are generally resistant to oxidation under mild conditions but can form sulfoxides or sulfones with stronger oxidizers like hydrogen peroxide or m-chloroperbenzoic acid (not explicitly documented for this compound but inferred from structural analogs).
Salt Formation
The primary amine readily forms salts with acids, enhancing stability and solubility:
Reaction | Conditions | Reagents | Product | Source |
---|---|---|---|---|
Hydrochloride salt formation | Room temperature, polar solvent | HCl | 1-(Thiophen-3-yl)propan-2-amine HCl |
This reaction is critical for pharmaceutical formulations, as the hydrochloride salt (CAS 86188-25-2) is a common derivative .
Functional Group Transformations
The amine group undergoes typical reactions for primary amines:
Acylation
Reaction with acyl chlorides or anhydrides forms amides. For example:
Alkylation
Alkyl halides react with the amine to produce secondary or tertiary amines.
Thiophene Ring Reactivity
The thiophene ring undergoes electrophilic substitution at the 2- and 5-positions due to sulfur’s electron-donating effects:
Reaction | Conditions | Reagents | Product | Source |
---|---|---|---|---|
Bromination | Lewis acid catalyst (e.g., FeBr₃) | Br₂ | 5-Bromo-1-(thiophen-3-yl)propan-2-amine | Inferred |
While specific examples are not documented for this compound, analogous thiophene derivatives undergo halogenation, nitration, and sulfonation.
Reductive Reactions
The amine group can be reduced to a secondary alcohol under hydrogenation conditions, though this is less common due to its primary amine structure.
Key Mechanistic Insights
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Amine Reactivity : The primary amine’s nucleophilicity drives salt formation and acylation/alkylation reactions.
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Thiophene Stability : The sulfur atom stabilizes the aromatic ring, limiting ring-opening reactions under standard conditions.
Scientific Research Applications
Chemical Properties and Structure
1-(Thiophen-3-yl)propan-2-amine has the molecular formula and a molecular weight of 143.24 g/mol. It features a thiophene ring, which contributes to its unique chemical properties and potential biological activities.
Synthesis of Pharmaceutical Intermediates
One of the notable applications of this compound is its role as an intermediate in the synthesis of pharmaceuticals. Specifically, it is used in the preparation of Duloxetine, a medication used to treat major depressive disorder and generalized anxiety disorder. The compound serves as a precursor for synthesizing 3-methylamino-1-(2-thienyl)-1-propanone, which is then converted into Duloxetine through various chemical reactions .
Antimycobacterial Activity
Recent studies have explored the potential of thiophene derivatives, including this compound, as antimycobacterial agents. A series of novel thiophene-arylamide compounds derived from this structure have shown significant activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. These compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.02 to 0.24 μg/mL, highlighting their potential as effective treatments for tuberculosis .
Safety Profile
The safety profile of this compound has been assessed through various toxicological studies. It has been classified as harmful if swallowed and can cause severe skin burns and eye damage . Understanding these toxicological aspects is crucial for its development in pharmaceutical applications.
Case Study 1: Synthesis and Yield Optimization
A study focused on optimizing the synthesis of 3-methylamino-1-(2-thienyl)-1-propanone highlighted the challenges faced in achieving high yields and enantiomeric purity. The reported yield was approximately 74% with an enantiomeric purity of 72% ee, indicating room for improvement in synthetic methodologies .
Case Study 2: Antimycobacterial Efficacy
In a recent investigation into thiophene derivatives, compounds bearing the thiophene core were systematically optimized for their antimycobacterial activity. The lead compound demonstrated significant bactericidal activity in an acute mouse model of tuberculosis, providing a promising avenue for further research into thiophene-based antimycobacterial agents .
Table 1: Comparison of Antimycobacterial Activity of Thiophene Derivatives
Compound ID | Minimum Inhibitory Concentration (MIC) | Half Maximal Inhibitory Concentration (IC50) |
---|---|---|
Compound 23j | 0.02 μg/mL | 0.2 μg/mL |
Compound 24f | 0.12 μg/mL | 0.5 μg/mL |
Compound 25a | 0.031 μg/mL | 0.9 μg/mL |
Mechanism of Action
1-(Thiophen-3-yl)propan-2-amine can be compared with other similar compounds, such as:
Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by a thiophene ring.
Methiopropamine: A thiophene ring-based structural analogue of methamphetamine, known for its stimulant properties.
Uniqueness: this compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties compared to other thiophene derivatives .
Comparison with Similar Compounds
Structural Analogues with Varying Aryl/Substituent Groups
Table 1: Structural and Functional Comparison of 1-(Thiophen-3-yl)propan-2-amine and Analogues
Key Observations :
- Thiophene vs. Benzofuran/Indole : Replacing the thiophene with benzofuran (6-APB) or indole (AMT) shifts pharmacological activity toward serotonergic or psychedelic effects, respectively .
- Substituent Position : 3-Methoxyamphetamine’s methoxy group at the phenyl meta-position enhances stimulant properties compared to the thiophene-based analogue .
Selenium-Containing Analogues
Table 2: Comparison with β-Selenoamines and Diselenides
Key Observations :
- Selenium vs. Sulfur: Selenium analogues (C1, C2) exhibit enhanced antioxidant activity compared to sulfur-containing compounds but with variable toxicity. DPDS, a classical diselenide, shows higher toxicity than β-selenoamines .
- Substituent Effects : Methoxy groups in C2 improve radical scavenging but increase toxicity compared to C1 .
Thiophene-Based Derivatives with Modified Backbones
Table 3: Comparison with Thiophene-Containing Amines/Ketones
Key Observations :
- Ketone Introduction : The propan-2-one derivative () may alter receptor binding due to the ketone’s electron-withdrawing effects.
Research and Regulatory Considerations
- Pharmacological Potential: this compound’s utility in biased opioid agonists highlights its importance in pain management research, whereas structural analogues like 6-APB and AMT are primarily associated with recreational use .
- Toxicity Profiles : Selenium derivatives (C1, C2) demonstrate lower toxicity than DPDS but require further study for therapeutic applicability .
Biological Activity
1-(Thiophen-3-yl)propan-2-amine, often referred to in the context of its analogs such as methiopropamine (N-methyl-1-(thiophen-2-yl)propan-2-amine), has garnered attention due to its psychoactive properties and potential implications for public health. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity, and case studies reflecting its impact on human health.
This compound is structurally related to amphetamines, characterized by a thiophene ring. The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving monoamines.
Pharmacological Activity
The biological activity of this compound can be examined through its influence on various receptors and neurotransmitter systems:
- Dopaminergic Activity : Similar compounds have been shown to act as dopamine reuptake inhibitors, potentially leading to increased levels of dopamine in the synaptic cleft, which may contribute to stimulant effects.
- Serotonergic Activity : Some studies indicate that related compounds can also affect serotonin receptors, which may lead to altered mood and perception.
Toxicological Findings
The toxicity profile of this compound has been assessed through various case studies, particularly focusing on instances of misuse. The following table summarizes key findings from reported cases:
Case Study | Symptoms | Plasma Concentration | Outcome |
---|---|---|---|
Case 1 (2012) | Palpitations, anxiety, hallucinations | 400 ng/mL (methiopropamine) | Discharged after treatment |
Case 2 (2014) | Chest pain, paranoia, visual hallucinations | Not specified; multiple substances detected | Hospitalized but stabilized |
Case 3 (2016) | Nausea, vomiting, agitation | 3.7 mg/L (methiopropamine) | Fatal; other drugs involved |
Clinical Implications
The clinical implications of using compounds like this compound are significant. Reports indicate that users may experience a range of adverse effects including:
- Cardiovascular Issues : Increased heart rate and blood pressure have been noted in users.
- Psychological Effects : Anxiety, paranoia, and hallucinations are common among users, particularly at higher doses.
Regulatory Status
Due to its psychoactive properties and associated risks, regulatory bodies have taken steps to control substances like methiopropamine. In the UK, it has been classified under the Misuse of Drugs Act due to concerns over its safety profile and potential for abuse .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(Thiophen-3-yl)propan-2-amine in academic research?
Methodological Answer: The synthesis of enantiopure this compound typically involves condensation reactions between thiophene derivatives and amine precursors. A key method reported in pharmacological studies uses enantiopure (S)-1-(thiophen-3-yl)propan-2-amine as a starting material for synthesizing μ-opioid receptor agonists like PZM21. This approach employs aziridine intermediates or alkylation reactions under controlled conditions to preserve stereochemical integrity . For example, Manglik et al. utilized (S)-configured precursors and optimized reaction conditions (e.g., anhydrous solvents, inert atmosphere) to achieve high enantiomeric excess. Purification often involves flash column chromatography (e.g., petroleum ether/ethyl acetate gradients) or recrystallization, yielding compounds with >95% purity (Table 1) .
Table 1: Comparison of Synthetic Methods
Q. How is this compound characterized structurally in research settings?
Methodological Answer: Structural characterization relies on spectroscopic techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the thiophene ring protons resonate at δ 6.8–7.2 ppm, while the amine protons appear as broad singlets near δ 1.5–2.5 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Electrospray ionization (ESI) in positive ion mode is commonly used .
- Chiral Chromatography: To verify enantiopurity, chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases resolve stereoisomers .
Q. What pharmacological applications are associated with this compound?
Methodological Answer: This compound is a critical intermediate in designing biased μ-opioid receptor agonists (e.g., PZM21), which exhibit antinociceptive effects with reduced respiratory depression. Studies use in vitro receptor-binding assays (e.g., radioligand displacement) and in vivo rodent models to assess efficacy and safety profiles. For example, PZM21 derivatives derived from this compound showed >50% receptor activation at 10 µM concentrations in HEK293 cells .
Advanced Research Questions
Q. What challenges arise in optimizing the enantiomeric purity of this compound during synthesis?
Methodological Answer: Key challenges include:
- Racemization: Aziridine ring-opening reactions may lead to racemization. Mitigation involves low-temperature conditions (<0°C) and non-polar solvents .
- Byproduct Formation: Side reactions (e.g., over-alkylation) are minimized using stoichiometric control and catalytic bases like K₂CO₃.
- Purification: Enantiomer separation requires chiral columns or derivatization with chiral auxiliaries (e.g., Mosher’s acid), increasing cost and complexity .
Q. How can researchers address discrepancies in spectroscopic data when characterizing derivatives?
Methodological Answer: Discrepancies in NMR or MS data often arise from:
- Tautomerism/Conformational Flexibility: Dynamic NMR or variable-temperature studies resolve overlapping signals.
- Impurities: LC-MS coupling identifies trace byproducts. For example, oxidation byproducts of the thiophene moiety (e.g., sulfoxides) are detected via ESI-MS .
- Stereochemical Ambiguity: X-ray crystallography or NOESY experiments confirm spatial arrangements .
Q. What experimental approaches are used to study μ-opioid receptor interactions of derivatives?
Methodological Answer:
- In Vitro Assays:
- In Vivo Models:
Q. How do metabolic pathways of this compound compare to its structural analogs?
Methodological Answer: Metabolism studies on analogs (e.g., benzofuranyl-propan-2-amine) reveal:
- Phase I Metabolism: Hepatic CYP450 enzymes oxidize the thiophene ring, forming sulfoxides or carboxylic acids.
- Phase II Conjugation: Glucuronidation or sulfation enhances excretion.
- Species Differences: Rodent models often overexpress CYP3A4, necessitating human hepatocyte assays for translational relevance .
Table 2: Metabolic Pathways of Structural Analogs
Compound | Major Metabolites | Key Enzymes | Reference |
---|---|---|---|
5-APB (Benzofuranyl analog) | 3-Carboxymethyl-4-hydroxy derivatives | CYP2D6, UGT1A1 | |
This compound | Thiophene sulfoxides | CYP3A4, FMO3 |
Properties
IUPAC Name |
1-thiophen-3-ylpropan-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-6(8)4-7-2-3-9-5-7/h2-3,5-6H,4,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEQDZAVAQTCOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401344776 | |
Record name | 3-Thienoamphetamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401344776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149977-81-1 | |
Record name | 3-Thienoamphetamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401344776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(thiophen-3-yl)propan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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